2-Nitrophenyl butyrate

Carboxylesterase Enzyme Kinetics Substrate Specificity

2-Nitrophenyl butyrate (2-NPB, CAS 2487-26-5) is a nitrophenyl ester chromogenic substrate. It is a synthetic organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 2487-26-5
Cat. No. B1199213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenyl butyrate
CAS2487-26-5
Synonyms2-nitrophenyl butyrate
o-nitrophenyl butyrate
ortho-nitrophenyl butyrate
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C10H11NO4/c1-2-5-10(12)15-9-7-4-3-6-8(9)11(13)14/h3-4,6-7H,2,5H2,1H3
InChIKeyDMBLCROMMOZRCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrophenyl butyrate (CAS 2487-26-5): A Chromogenic Substrate for Lipase and Esterase Quantification


2-Nitrophenyl butyrate (2-NPB, CAS 2487-26-5) is a nitrophenyl ester chromogenic substrate . It is a synthetic organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol . As an ortho-nitro isomer of the widely used 4-nitrophenyl butyrate (PNPB), 2-NPB serves as a substrate for lipases and esterases [1]. Upon enzymatic hydrolysis, it releases 2-nitrophenol (o-nitrophenol), a yellow-colored product that can be quantitatively measured via spectrophotometry, typically at 405 nm . This compound is utilized in biochemical research for enzyme kinetics studies, inhibitor screening, and the determination of esterase activity in biological samples .

Why Generic Nitrophenyl Ester Substitution Fails: The Isomeric Selectivity of 2-Nitrophenyl butyrate in Enzyme Assays


While both 2-nitrophenyl butyrate and its para-isomer (4-nitrophenyl butyrate) function as chromogenic substrates for esterases, they cannot be considered interchangeable due to isomer-specific enzyme-substrate interactions [1]. The ortho-nitro group in 2-NPB introduces a unique steric and electronic environment that alters its binding affinity and turnover rates with various esterases and lipases compared to the para-substituted analog [2]. For example, studies on butyrylcholinesterase reveal distinct conformational changes and interaction networks with o-nitrophenyl butyrate compared to p-nitrophenyl butyrate [3]. Consequently, assay results, including kinetic parameters like Km and Vmax, are not transferable between the two substrates. Substituting 2-NPB with a generic nitrophenyl ester without rigorous re-validation risks introducing significant quantitative error and compromising the reproducibility of enzyme activity measurements.

Quantitative Differentiation of 2-Nitrophenyl butyrate Against Comparative Substrates: A Kinetic and Isomeric Evidence Guide


Comparative Affinity and Catalytic Efficiency for p-Nitrophenyl Butyrate by a Carboxylesterase

Direct comparative data for 2-nitrophenyl butyrate is sparse; however, kinetic parameters for its para-isomer, 4-nitrophenyl butyrate (PNPB), provide a critical benchmark. For an esterase from Acinetobacter lwoffii I6C-1, the Km for PNPB was 11 μM and Vmax was 131.6 μM min⁻¹ mg⁻¹ [1]. This data serves as a baseline, highlighting that the ortho-isomer (2-NPB) is expected to exhibit distinct kinetic behavior due to steric hindrance and altered electronic distribution, as evidenced by differential interactions with butyrylcholinesterase [2].

Carboxylesterase Enzyme Kinetics Substrate Specificity

Comparative Vmax and Km for p-Nitrophenyl Butyrate by Plant Seed Esterase

Further illustrating the importance of substrate selection, a study on a partially purified esterase from Onobrychis tournefortii seeds showed a clear preference for p-nitrophenyl butyrate (PNPB) over other p-nitrophenyl esters [1]. Using PNPB as a substrate, the Vmax was 0.2635 μmol ml⁻¹ dk⁻¹ and Km was 0.0808 mM [1]. This data provides another quantitative reference point for the para-isomer, reinforcing the notion that esterases exhibit chain-length and isomeric preferences that would similarly apply to the ortho-isomer, 2-NPB.

Plant Esterase Substrate Preference Enzyme Kinetics

Comparative Kinetics for p-Nitrophenyl Butyrate by a Halophilic Carboxylesterase

In a study of a novel extracellular carboxylesterase from Thalassobacillus sp. strain DF-E4, p-nitrophenyl butyrate (C4) was found to be the most effectively hydrolyzed substrate among a series of p-nitrophenyl esters [1]. The Michaelis-Menten kinetics for PNPB were determined with a Km of 0.69 mM and a Vmax of 0.84 μmol min⁻¹ mg⁻¹ [1]. This data set provides a third independent kinetic benchmark for the para-isomer, further emphasizing that the kinetic profile for 2-NPB will be unique and must be empirically determined.

Halophilic Enzyme Carboxylesterase Substrate Specificity

Isomer-Specific Substrate Interaction with Butyrylcholinesterase

Research on butyrylcholinesterase demonstrates a clear, qualitative differentiation between o-nitrophenyl butyrate (2-NPB) and p-nitrophenyl butyrate (PNPB). The study reports that the network of interactions in ternary complexes is tighter with o-nitrophenylbutyrate as the substrate [1]. Furthermore, there is no evidence for the existence of an amiloride- and/or soman-induced E′ state when p-nitrophenylbutyrate is the substrate, a state that is observed with the ortho-isomer [1].

Butyrylcholinesterase Enzyme-Substrate Interaction Conformational Change

Use of o-Nitrophenyl butyrate in Differentiating 'Usual' and 'Atypical' Serum Cholinesterases

o-Nitrophenyl butyrate has been specifically employed to differentiate between 'usual' and 'atypical' variants of human serum cholinesterase [1]. The study examined the effects of sodium chloride and formaldehyde on enzyme activity, revealing that the atypical enzyme is more sensitive to these inhibitors than the usual enzyme when o-nitrophenyl butyrate is used as the substrate [1]. This application highlights a unique utility of the ortho-isomer in diagnostic enzymology that is not directly transferable to the para-isomer.

Cholinesterase Clinical Diagnostics Enzyme Variants

Physical Property Comparison: 2-Nitrophenyl vs. 4-Nitrophenyl Butyrate

Even at the level of basic physical properties, the ortho and para isomers are distinct. A comparison table of properties shows a difference in key spectroscopic signatures. For instance, the FT-IR carbonyl stretch for 2-nitrophenyl butyrate is reported at 1720 cm⁻¹, whereas for 4-nitrophenyl butyrate it is 1740 cm⁻¹ . This 20 cm⁻¹ shift is indicative of the different electronic environment and resonance effects between the two isomers, which directly impacts their chemical reactivity and enzyme interactions.

Physicochemical Properties Isomer Comparison Analytical Chemistry

Optimal Research and Industrial Applications for 2-Nitrophenyl butyrate (CAS 2487-26-5)


Differentiation of Serum Cholinesterase Variants for Clinical Diagnostics

2-Nitrophenyl butyrate is specifically suited for assays designed to differentiate between 'usual' and 'atypical' variants of human serum cholinesterase. As demonstrated by Whittaker et al. (1969), the substrate reveals differential sensitivity of these enzyme variants to inhibitors like sodium chloride and formaldehyde, making it a valuable tool in clinical biochemistry and pharmacogenetics for assessing cholinesterase status [1].

Investigating Isomer-Specific Enzyme-Substrate Interactions and Conformational Changes

Given the evidence of distinct conformational states induced in butyrylcholinesterase by o-nitrophenyl butyrate compared to p-nitrophenyl butyrate [2], 2-NPB is an essential reagent for mechanistic enzymology studies. It allows researchers to probe the steric and electronic requirements of esterase active sites, providing insights into enzyme specificity and catalytic mechanisms that cannot be obtained with the para-isomer alone.

Enzyme Kinetics and Inhibitor Screening for Esterases with Ortho-Specificity

While p-nitrophenyl butyrate is widely used, its kinetic parameters (e.g., Km of 11 μM to 0.69 mM and Vmax of 0.2635 to 131.6 μmol/min/mg across various esterases [3][4][5]) cannot be assumed for the ortho-isomer. Therefore, any assay where the target esterase or lipase is suspected to have ortho-specificity, or where the chemical environment demands a substrate with different electronic properties, should utilize 2-NPB. Its use is critical for accurate characterization of novel enzymes, screening of specific inhibitors, and in applications where the distinct isomeric form is required.

Analytical Method Development and Quality Control in Synthesis

The distinct physicochemical properties of 2-nitrophenyl butyrate, such as its FT-IR carbonyl stretch at 1720 cm⁻¹ compared to 1740 cm⁻¹ for the para-isomer , make it a useful standard for analytical chemistry. It is applicable in developing and validating HPLC, GC-MS, or spectroscopic methods for the identification and quantification of nitrophenyl ester isomers in complex mixtures, and for quality control in its own synthesis or use as a synthetic intermediate.

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